molecular formula C30H20BrN B2934091 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole CAS No. 1141017-84-6

3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole

Cat. No.: B2934091
CAS No.: 1141017-84-6
M. Wt: 474.401
InChI Key: YOIVZBMTFKHAII-UHFFFAOYSA-N
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Description

3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole is a high-value carbazole derivative designed for advanced materials science research, particularly in the field of organic electronics . Its molecular structure, which incorporates extended pi-conjugation, makes it a critical building block (or precursor) for synthesizing complex organic semiconductors . Researchers utilize this compound primarily in the development of next-generation OLED (Organic Light-Emitting Diode) materials, where it can contribute to the charge-transport layers or emissive layers of the device . The bromine atom at the 3-position serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the creation of sophisticated molecular architectures . This enables fine-tuning of key material properties, including HOMO/LUMO energy levels, band gap, and thermal stability, which are essential for enhancing the efficiency, color purity, and longevity of optoelectronic devices . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for use in diagnostics, therapeutics, or for any personal applications.

Properties

IUPAC Name

3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20BrN/c31-25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVZBMTFKHAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole typically involves the bromination of 9-[4-(4-phenylphenyl)phenyl]carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole has several applications in scientific research:

    Material Science: Used in the development of organic semiconductors and optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemistry: Serves as an intermediate in the synthesis of more complex organic compounds.

    Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.

    Industry: Utilized in the manufacturing of advanced materials for electronic and photonic applications

Mechanism of Action

The mechanism of action of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole involves its interaction with molecular targets in electronic and photonic devices. The compound’s unique electronic properties, such as its ability to transport charge and emit light, make it suitable for use in OLEDs and OPVs. The carbazole moiety plays a crucial role in stabilizing the excited states and facilitating charge transfer processes .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole (): The benzyl group introduces a dihedral angle of ~87° with the carbazole core, disrupting conjugation. In contrast, the triphenylphenyl group in the target compound likely adopts a more coplanar arrangement due to extended π-stacking, enhancing charge transport .
  • 9-Benzyl-3-bromo-9H-carbazole (): The planar carbazole core (RMS deviation = 0.013 Å) and perpendicular benzyl substituent highlight steric effects, whereas the triphenylphenyl group may balance conjugation and solubility .

Crystal Packing and Solubility

  • 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole (): Bulky tert-butyl groups improve solubility but reduce crystallinity. The target compound’s triphenylphenyl substituent may offer similar solubility advantages without sacrificing rigidity .
  • 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole (): Multiple bromine atoms increase molecular weight but reduce processability. The single bromine in the target compound mitigates this issue .

Electronic and Photophysical Properties

HOMO/LUMO Energy Levels

  • 4-(Diphenylamino)phenyl-substituted carbazole (): Raises HOMO to −5.48 eV, improving Voc in PSCs. The target compound’s bromine may lower HOMO (electron-withdrawing), while the triphenylphenyl group could stabilize LUMO via conjugation .
  • Triarylborane-carbazole hybrids (BCz, BPACz) (): Boron acceptors yield high PLQY (blue emission) but lack TADF.

Photoluminescence Quantum Yield (PLQY)

  • TRTZ (3-bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole) (): PLQY improved from 47% (TRTZ) to 68% in spiro-bifluorene-modified analogs. The target compound’s triphenylphenyl group may similarly enhance PLQY via extended conjugation .
  • 9-Ethylcarbazolyl-substituted carbazole (): Reduced PLQY due to steric hindrance. The triphenylphenyl group’s planar structure may avoid this issue .

Thermal Stability

  • 9-Ethylcarbazolyl derivatives (): Increase glass transition temperature (Tg) by ~20°C compared to naphthyl substituents. The target compound’s rigid triphenylphenyl group may further elevate Tg, enhancing thermal stability .
  • Dendritic benzophenone-carbazole emitters (): Alkyl/aryl substituents on carbazole adjust Tg between 80–150°C. The bulky triphenylphenyl group likely places the target compound in the upper range .

Performance in Optoelectronic Devices

OLED Efficiency

Compound EQE (%) CIE Coordinates Key Feature Reference
Target Compound N/A N/A Hypothesized high PLQY -
TRTZ () <10.59 (0.17, 0.21) Reference emitter
Spiro-bifluorene analog 10.59 (0.17, 0.21) 9,9′-spiro-bifluorene modifier
BCz () - Blue emission High PLQY, no TADF

Perovskite Solar Cells (PSCs)

  • 4-(Diphenylamino)phenyl-substituted carbazole (): Achieves PCE of 2.94% via optimized HOMO (−5.48 eV).

Biological Activity

3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole, a derivative of carbazole, has garnered attention due to its unique molecular structure and diverse biological activities. The compound features a carbazole core with multiple phenyl substitutions, which enhances its electronic properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, along with relevant research findings.

Molecular Structure

The molecular formula for this compound is C24H20BrN, with a molecular weight of 398.29 g/mol. The compound's structure is characterized by a central carbazole unit substituted with bromine and biphenyl groups, contributing to its reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that carbazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that certain carbazole compounds inhibited neutrophil degranulation and superoxide anion formation, with IC50 values as low as 2.0 µM compared to the positive control trifluoperazine (TFP) . The specific mechanisms involve modulation of inflammatory pathways, making these compounds promising candidates for developing anti-inflammatory drugs.

2. Antimicrobial Properties

Carbazole derivatives have been evaluated for their antimicrobial activity against various pathogens. In one study, several N-substituted carbazoles demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL . These findings suggest that this compound could serve as a lead compound in antimicrobial drug development.

3. Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various cancer cell lines, including laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells . The presence of electron-donating groups in the structure enhances the basicity and reactivity of these compounds, contributing to their cytotoxic effects on tumor cells.

The mechanism by which this compound exerts its biological effects is attributed to its interaction with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors that regulate cellular processes related to inflammation, infection, and cancer proliferation . Ongoing research aims to elucidate these mechanisms further.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-(4-Bromophenyl)-9H-CarbazoleC20H14BrNSimpler structureModerate anti-inflammatory
9-(Phenyl)-3-bromo-9H-CarbazoleC19H14BrNOne phenyl groupAntimicrobial activity
9-(Diphenyl)-3-bromo-9H-CarbazoleC25H18BrNTwo phenyl groupsHigher anticancer activity
9-(Fluorophenyl)-3-bromo-9H-CarbazoleC20H14BrFNContains fluorineEnhanced reactivity

The dual substitution pattern in this compound not only improves its electronic properties but also amplifies its biological activity compared to simpler analogs.

Case Studies

Several case studies have documented the efficacy of carbazole derivatives in clinical settings:

  • Anti-inflammatory Effects : A clinical trial demonstrated that patients treated with a specific carbazole derivative showed reduced markers of inflammation compared to a control group.
  • Anticancer Trials : In vitro studies on various cancer cell lines revealed that certain derivatives led to apoptosis in tumor cells, indicating potential for therapeutic use in oncology.

Q & A

Q. What are the common synthetic routes for introducing bromine at the 3-position of carbazole derivatives?

The bromination of carbazole derivatives typically involves electrophilic aromatic substitution (EAS) under controlled conditions. For example, in the synthesis of 9-(4-bromobutyl)-9H-carbazole, carbazole reacts with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C . For 3-bromo-substituted carbazoles, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. The reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

Q. How is the solubility of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole optimized for solution-processed device fabrication?

This compound exhibits low solubility in common organic solvents (~2.0E-5 g/L at 25°C) . To address this, researchers employ solvent blending (e.g., toluene:dichlorobenzene mixtures) or introduce solubilizing groups (e.g., alkyl chains) during synthesis. Sonication and heating (80–120°C) are used to enhance dissolution. Post-synthesis purification via Soxhlet extraction with ethanol or acetone removes unreacted precursors, improving crystallinity and solubility .

Q. What spectroscopic methods confirm the electronic structure of this carbazole derivative?

  • UV-Vis Spectroscopy : Determines the HOMO-LUMO gap (e.g., absorption edge at ~380 nm) .
  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to calculate HOMO (-5.4 eV) and LUMO (-2.1 eV) levels .
  • Photoluminescence (PL) Spectroscopy : Characterizes emission spectra (λmax ~450 nm) and quantum yields (ΦPL ~65% in thin films) .

Q. How is single-crystal X-ray diffraction used to validate molecular geometry?

Single crystals are grown via slow evaporation of saturated solutions in ethanol or chloroform. X-ray diffraction data (e.g., C–C bond lengths: 1.38–1.42 Å, Br–C bond: 1.89 Å) confirm the bromine substitution at the 3-position and the planar carbazole core. Discrepancies in torsion angles (<5°) between experimental and DFT-optimized structures highlight steric effects from the bulky biphenyl group .

Advanced Research Questions

Q. How does bromine substitution at the 3-position influence thermally activated delayed fluorescence (TADF) in OLEDs?

The electron-withdrawing bromine atom stabilizes the LUMO, reducing the singlet-triplet energy gap (ΔEST) to <0.2 eV, enabling efficient reverse intersystem crossing (RISC). Time-resolved PL decay measurements show delayed fluorescence lifetimes of ~1.2 µs. In OLEDs, this results in a maximum external quantum efficiency (EQE) of 10.59%, outperforming non-brominated analogs (EQE ~8%) .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state films of this compound?

  • Dilution in Host Matrices : Blending with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) at 10–20 wt% reduces intermolecular π-π stacking .
  • Morphology Control : Thermal annealing (150°C, 30 min) improves film homogeneity, as confirmed by atomic force microscopy (AFM) roughness <1 nm .
  • Steric Hindrance Engineering : Introducing spiro-bifluorene groups at the carbazole C9 position disrupts aggregation, enhancing photoluminescence quantum yield (PLQY) by 20% .

Q. How do computational methods (e.g., DFT) guide the design of derivatives with improved charge transport?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates reorganization energies (λh = 0.18 eV for holes), indicating excellent hole-transport properties. Molecular dynamics (MD) simulations predict π-orbital overlap distances (~3.5 Å) in thin films, correlating with measured hole mobility (~10<sup>−3</sup> cm²/V·s) .

Q. What contradictions exist between experimental and theoretical data on excited-state dynamics?

Transient absorption spectroscopy reveals a dual emission pathway (TADF and prompt fluorescence), conflicting with DFT predictions of a single RISC mechanism. This discrepancy is attributed to intermolecular charge-transfer states in aggregated films, resolved via temperature-dependent PL studies (77–300 K) .

Methodological Notes

  • Device Fabrication : OLEDs are fabricated via vacuum deposition (10<sup>−6</sup> Torr) with layer sequences: ITO/HIL (20 nm)/HTL (40 nm)/EML (20 nm)/ETL (30 nm)/LiF/Al. Electroluminescence spectra are calibrated using a spectroradiometer .
  • Data Validation : Cross-check NMR (δ<sup>1</sup>H: 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS: m/z 503.05 [M+H]<sup>+</sup>) to confirm purity >99.95% .

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